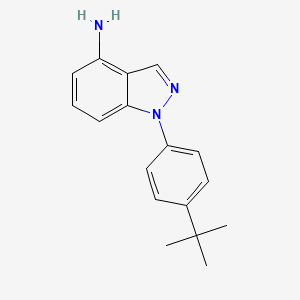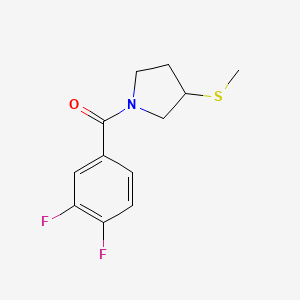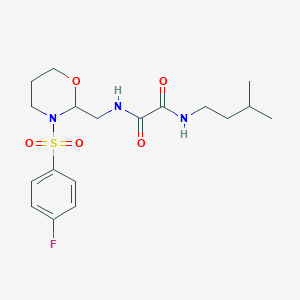
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a fluorophenylsulfonyl group and an oxazinan ring, which are common structures in many organic compounds . The presence of these groups could potentially impart certain chemical properties to the compound, such as reactivity, polarity, and stability.
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and behavior. Unfortunately, without more specific information or a detailed analysis, it’s difficult to comment on the molecular structure of this compound .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it’s used. For example, the fluorophenylsulfonyl group might be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of a fluorophenylsulfonyl group might influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry Building Blocks
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of drug candidates. Its unique structure allows for selective acylation reactions, which are essential in creating specific drug molecules with desired pharmacological properties .
Microflow System Synthesis
In the field of chemical engineering, this compound has been synthesized using a continuous flow microreactor system. This method offers advantages such as improved reaction selectivity and higher yields within shorter reaction times, which is significant for industrial-scale production .
Sulfonyl Halide Research
As part of the sulfonyl halide group, this compound contributes to research on sulfonyl chloride derivatives, which are valuable in various chemical syntheses, including the production of dyes, drugs, and agrochemicals .
Fluorine Chemistry
The fluorine atom present in the compound’s structure makes it relevant in fluorine chemistry research. Fluorinated compounds have applications in creating optical fluorophores, PET imaging, and as contrast agents due to their unique electronic properties .
Antimicrobial Activity
Research has shown that similar structures with benzimidazole and sulfonyl groups exhibit antimicrobial activity. This compound could potentially be used to develop new antibacterial agents that work differently from traditional antibiotics, addressing the issue of drug-resistant bacterial infections .
Antileishmanial Agents
The compound’s structure is similar to those being investigated for antileishmanial properties. The presence of the amidoxime moiety, in particular, is being studied for its potential as a source of new antileishmanial agents .
Kinetic Studies
Kinetic studies of reactions involving this compound can provide valuable insights into reaction mechanisms and rates. This information is crucial for optimizing reaction conditions in pharmaceutical manufacturing processes .
Drug Resistance Research
Due to the rise of drug-resistant strains of microorganisms, compounds like this one are being studied for their potential to overcome resistance mechanisms. They could lead to the development of next-generation drugs that remain effective where others fail .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O5S/c1-13(2)8-9-20-17(23)18(24)21-12-16-22(10-3-11-27-16)28(25,26)15-6-4-14(19)5-7-15/h4-7,13,16H,3,8-12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBAXKPCJJRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2870249.png)
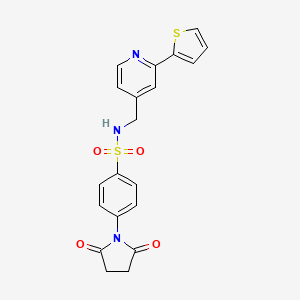

methanone](/img/structure/B2870255.png)
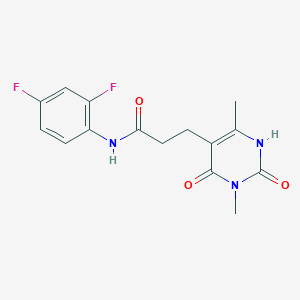
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![Methyl 2-[(4-aminobenzoyl)amino]acetate](/img/structure/B2870261.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
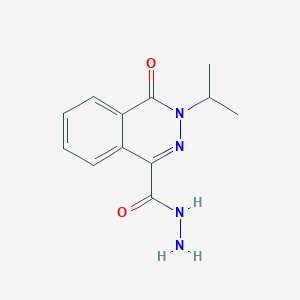
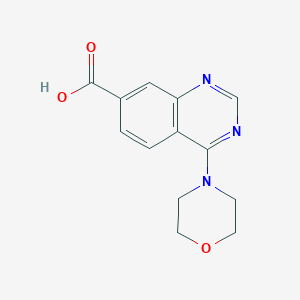
![1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2870267.png)
